2-methoxy-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide
CAS No.:
Cat. No.: VC16333700
Molecular Formula: C15H13N5O2
Molecular Weight: 295.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H13N5O2 |
|---|---|
| Molecular Weight | 295.30 g/mol |
| IUPAC Name | 2-methoxy-N-[2-(tetrazol-1-yl)phenyl]benzamide |
| Standard InChI | InChI=1S/C15H13N5O2/c1-22-14-9-5-2-6-11(14)15(21)17-12-7-3-4-8-13(12)20-10-16-18-19-20/h2-10H,1H3,(H,17,21) |
| Standard InChI Key | WTFOOYNTWYHNNL-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC=C1C(=O)NC2=CC=CC=C2N3C=NN=N3 |
Introduction
Chemical Structure and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, 2-methoxy-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide, reflects its two primary structural components:
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Benzamide backbone: A 2-methoxy-substituted benzoyl group (C₆H₄(OCH₃)CO-) forms the core.
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Tetrazole-functionalized aniline: The amide nitrogen is bonded to a phenyl ring substituted at the 2-position with a 1H-tetrazole group (C₆H₄(N₄C)).
The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, introduces significant polarity and enables diverse non-covalent interactions .
Molecular Formula and Weight
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Molecular formula: C₁₅H₁₃N₅O₂ (calculated from structural components).
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Molecular weight: 295.30 g/mol (derived from atomic masses: C=12.01, H=1.008, N=14.01, O=16.00).
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃N₅O₂ |
| Molecular Weight | 295.30 g/mol |
| IUPAC Name | 2-methoxy-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide |
| Melting Point | 210–215°C (predicted) |
| Solubility | DMSO > Methanol > Water (limited) |
Spectroscopic Characterization
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¹H NMR: The methoxy proton resonates as a singlet at δ 3.8–3.9 ppm. Aromatic protons from the benzamide and tetrazole-substituted phenyl groups appear between δ 7.2–8.1 ppm, with splitting patterns dependent on substitution .
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¹³C NMR: The carbonyl carbon (C=O) is observed at δ 165–168 ppm. Tetrazole carbons resonate at δ 145–155 ppm due to electron-withdrawing effects .
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IR Spectroscopy: Key peaks include C=O stretch at 1670–1690 cm⁻¹ and tetrazole ring vibrations at 1500–1520 cm⁻¹ .
Synthesis and Optimization
Synthetic Routes
The synthesis involves two sequential steps:
Step 1: Formation of 2-(1H-Tetrazol-1-yl)aniline
The tetrazole ring is synthesized via a [3+2] cycloaddition between 2-cyanophenylamine and sodium azide (NaN₃) under acidic conditions :
Key Conditions:
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Catalysts: Scandium triflate (Sc(OTf)₃) or bismuth chloride (BiCl₃) enhance regioselectivity .
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Solvent: Isopropanol/water (3:1) under microwave irradiation reduces reaction time to 10–15 minutes .
Step 2: Amide Coupling
2-Methoxybenzoic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and coupled with 2-(1H-tetrazol-1-yl)aniline:
Optimization:
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Yield: 75–85% when using dimethylformamide (DMF) as the solvent at 80°C.
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Purity: Recrystallization in methanol/water (1:1) achieves >98% purity .
Industrial-Scale Production
For large-scale synthesis, continuous flow reactors are employed to maintain temperature control and improve safety during exothermic steps. Automated purification systems using reverse-phase chromatography further enhance throughput.
Reactivity and Functionalization
Oxidation and Reduction
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Oxidation: The methoxy group resists oxidation, but the tetrazole ring undergoes cleavage with strong oxidants like KMnO₄, yielding carboxylic acid derivatives.
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Reduction: Lithium aluminum hydride (LiAlH₄) reduces the amide carbonyl to a methylene group (-CH₂-), forming 2-methoxy-N-[2-(1H-tetrazol-1-yl)phenyl]benzylamine.
Substitution Reactions
The tetrazole’s N1-position participates in nucleophilic substitution with alkyl halides, enabling side-chain diversification:
Applications: Alkylated derivatives show enhanced lipophilicity for blood-brain barrier penetration in neurological studies .
Industrial and Material Science Applications
Coordination Polymers
The tetrazole group acts as a polydentate ligand, forming stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺). These polymers exhibit luminescence and gas storage properties .
Photostabilizers
In polymers like polyethylene, the compound scavenges free radicals under UV exposure, extending material lifespan by 30–50% compared to commercial stabilizers.
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